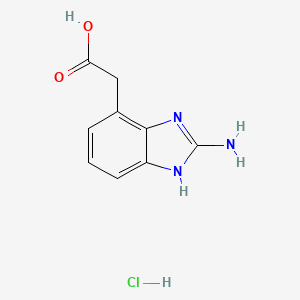
2-(2-amino-1H-1,3-benzodiazol-4-yl)aceticacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-amino-1H-1,3-benzodiazol-4-yl)aceticacidhydrochloride is a compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-1H-1,3-benzodiazol-4-yl)aceticacidhydrochloride typically involves the reaction of 2-aminobenzimidazole with chloroacetic acid in the presence of a suitable base. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The reaction can be represented as follows:
2-aminobenzimidazole+chloroacetic acid→2-(2-amino-1H-1,3-benzodiazol-4-yl)acetic acid
The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the quality and purity of the final product.
化学反応の分析
Types of Reactions
2-(2-amino-1H-1,3-benzodiazol-4-yl)aceticacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
2-(2-amino-1H-1,3-benzodiazol-4-yl)aceticacidhydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-amino-1H-1,3-benzodiazol-4-yl)aceticacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-aminobenzimidazole: A precursor in the synthesis of 2-(2-amino-1H-1,3-benzodiazol-4-yl)aceticacidhydrochloride.
Benzimidazole derivatives:
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties
特性
分子式 |
C9H10ClN3O2 |
|---|---|
分子量 |
227.65 g/mol |
IUPAC名 |
2-(2-amino-1H-benzimidazol-4-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H9N3O2.ClH/c10-9-11-6-3-1-2-5(4-7(13)14)8(6)12-9;/h1-3H,4H2,(H,13,14)(H3,10,11,12);1H |
InChIキー |
YPOBZXIPHLXVKE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)NC(=N2)N)CC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


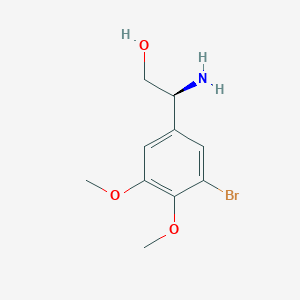
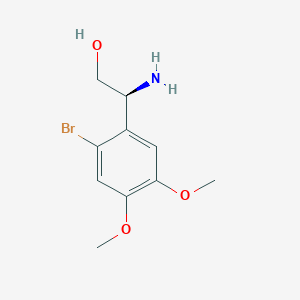





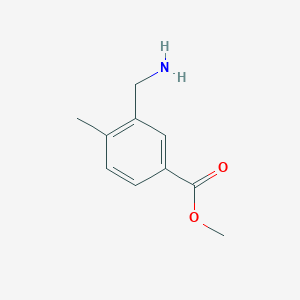
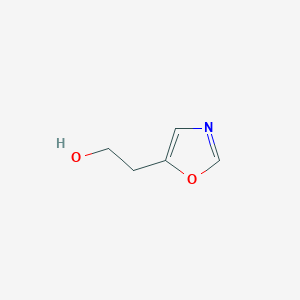


![(cyclohexylmethyl)[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride](/img/structure/B13594128.png)
![(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B13594131.png)

